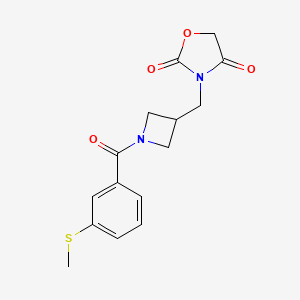

3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[[1-(3-methylsulfanylbenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-22-12-4-2-3-11(5-12)14(19)16-6-10(7-16)8-17-13(18)9-21-15(17)20/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNBBERACSMDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)N2CC(C2)CN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the azetidine ring One common approach is the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions The oxazolidine-2,4-dione moiety can be introduced through a condensation reaction with a suitable diacid or its derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of more efficient catalysts for the acylation reaction.

Chemical Reactions Analysis

Types of Reactions

3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted azetidines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing azetidine and oxazolidine rings.

Biology: The compound’s unique structure may allow it to interact with biological macromolecules in novel ways, making it a potential candidate for drug discovery and development.

Medicine: Its potential biological activity could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is not well understood, but it is likely to involve interactions with specific molecular targets. The azetidine ring and oxazolidine-2,4-dione moiety may allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The methylthio group could also play a role in modulating the compound’s biological activity by affecting its binding affinity or stability.

Comparison with Similar Compounds

Core Heterocycle Variations

- 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride (C6H9ClN2O3) : Shares the oxazolidine-2,4-dione and azetidine core but lacks the 3-(methylthio)benzoyl group. The absence of this aromatic substituent reduces molecular weight (192.6 g/mol vs. ~362.4 g/mol for the target compound) and likely impacts solubility and target binding .

- Thiazolidine-2,4-dione Derivatives (): Replace the oxygen atom in oxazolidinedione with sulfur. For example, (Z)-5-(4-methoxybenzylidene)-3-coumarinylmethyl thiazolidine-2,4-dione (5g) exhibits a benzylidene substituent instead of the azetidine-benzoyl system.

Substituent Comparisons

Aromatic Groups :

- The target compound’s 3-(methylthio)benzoyl group differs from common substituents like 4-methoxy (5g), 4-bromo (5k), or 4-fluoro (5i) in thiazolidinediones. The methylthio group enhances lipophilicity (LogP ~2.5–3.0) compared to polar groups like hydroxy or methoxy .

- Benzylidene-substituted analogs (e.g., (Z)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione in ) feature conjugated double bonds, which may improve π-π stacking interactions absent in the target compound’s benzoyl-azetidine system .

Azetidine Functionalization :

- In azetidin-2-one derivatives (), the β-lactam ring confers reactivity distinct from the azetidine in the target compound. For example, 4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (Scheme 6, ) includes a chloro and hydroxyphenyl group, contrasting with the methylthiobenzoyl group in the target .

Spectral Data

- IR Spectroscopy :

- ¹H NMR :

Physicochemical Profiles

Biological Activity

3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound with potential biological activities due to its unique structural features. It belongs to a class of heterocyclic compounds known for their diverse therapeutic applications. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is C15H16N2O4S, with a molecular weight of 320.36 g/mol. The compound features an azetidine ring, an oxazolidine dione moiety, and a methylthio-substituted benzoyl group, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O4S |

| Molecular Weight | 320.36 g/mol |

| CAS Number | 2034392-03-3 |

Potential Biological Activities

- Anticancer Activity : Compounds with similar structures have shown promising anticancer effects. For instance, derivatives containing oxazolidinedione moieties have been evaluated for their cytotoxicity against various cancer cell lines.

- Antimicrobial Effects : Some related compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

- Insecticidal Activity : The exploration of similar derivatives has led to findings indicating larvicidal activity against mosquito vectors such as Aedes aegypti, which are responsible for transmitting diseases like dengue and Zika virus.

Case Studies and Research Findings

While specific case studies on 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione are scarce, insights can be drawn from related compounds:

- Anticancer Evaluation : A study on thiazolidinone derivatives indicated that certain compounds exhibited IC50 values lower than standard treatments like irinotecan against human cancer cell lines (A549, HepG2, MCF-7), highlighting the potential for developing new anticancer agents .

- Antimicrobial Studies : Research on related azetidine-based compounds revealed significant antibacterial activity with low MIC values against various pathogens. For example, one derivative showed an MIC value of 12.5 µg/mL against Salmonella typhi .

The precise mechanism of action for 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione remains largely unknown due to insufficient data. However, the presence of the oxazolidine dione structure suggests potential interactions with biological targets such as enzymes involved in cell proliferation or pathways associated with apoptosis.

Future Directions

Given the structural uniqueness of 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione:

- Further Synthesis and Testing : Future research should focus on synthesizing this compound and conducting comprehensive biological evaluations to elucidate its activity.

- Mechanistic Studies : Investigating the molecular interactions and pathways affected by this compound could provide insights into its therapeutic potential.

- Exploration of Derivatives : Modifying the structure could enhance potency or selectivity towards specific biological targets.

Q & A

Q. What are the critical steps in synthesizing 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, and how are reaction conditions optimized?

The synthesis likely involves multi-step reactions, such as coupling the azetidine core with the methylthio-benzoyl group followed by oxazolidinedione ring formation. Key considerations include:

- Protecting groups : For reactive sites (e.g., amine or thiol groups) to prevent side reactions .

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) and controlled heating (60–100°C) may enhance yields .

- Monitoring progress : Techniques like TLC or HPLC ensure intermediate purity .

- Purification : Column chromatography or recrystallization is critical for isolating the final product .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what structural insights do they provide?

- 1H/13C NMR : Identifies hydrogen/carbon environments, such as the oxazolidinedione carbonyl (~170 ppm) and azetidine ring protons (δ 3.5–4.5 ppm) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- IR spectroscopy : Detects functional groups like C=O (1750–1700 cm⁻¹) and C-S (700–600 cm⁻¹) .

Q. What are the common side reactions during synthesis, and how are they mitigated?

- Hydrolysis of oxazolidinedione : Moisture-sensitive steps require anhydrous conditions .

- Azetidine ring opening : Avoid strong acids/bases; use mild reagents (e.g., NaHCO₃ for neutralization) .

- Thioether oxidation : Conduct reactions under inert atmosphere (N₂/Ar) to prevent S-oxidation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the oxazolidine-2,4-dione moiety in this compound?

Density functional theory (DFT) methods (e.g., B3LYP/6-311G(d,p)) calculate:

- Electrostatic potential maps : Reveal nucleophilic/electrophilic sites (e.g., carbonyl groups) .

- Transition-state modeling : Predicts reaction pathways for ring-opening or nucleophilic attacks .

- Mulliken charges : Quantify electron distribution to guide derivatization strategies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H or 1H-13C couplings .

- X-ray crystallography : Provides definitive stereochemistry if crystals are obtainable .

- Isotopic labeling : Traces unexpected peaks (e.g., deuterated solvents or 13C-labeled intermediates) .

Q. How does the methylthio-benzoyl group influence the compound’s biological activity?

- SAR studies : Compare analogs with/without the methylthio group in enzyme inhibition assays .

- Molecular docking : Simulates interactions with biological targets (e.g., kinases or proteases) .

- Metabolic stability : Assess thioether oxidation in liver microsome assays .

Q. What experimental designs optimize yield in large-scale synthesis?

- DoE (Design of Experiments) : Tests variables (temperature, solvent ratio, catalyst loading) for interactions .

- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., coupling reactions) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve hydrogenation efficiency .

Methodological Notes

- Synthetic protocols should prioritize reproducibility, with detailed logs of reaction conditions and failure analyses .

- Data validation requires cross-referencing multiple techniques (e.g., NMR + MS + elemental analysis) .

- Advanced applications (e.g., drug discovery) demand rigorous purity standards (>95% by HPLC) and toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.